molecular formula UVCB B1165867 Arochlor 2565 CAS No. 37324-24-6

Arochlor 2565

Cat. No.: B1165867
CAS No.: 37324-24-6
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Description

Molecular Composition and Structural Features

Aroclor 2565 is a complex mixture of polychlorinated biphenyls (PCBs) and chlorinated terphenyls. Key chemical identifiers include:

Property Value Source
CAS Number 37324-24-6
Molecular Formula C₁₂H₅Cl₅ (dominant PCB component) + terphenyl derivatives
Chlorine Content ~65% by weight
Density 1.5 ± 0.1 g/cm³
Boiling Point 378.8 ± 37.0 °C at 760 mmHg

The mixture contains approximately 75% chlorinated biphenyls and 25% chlorinated terphenyls. Dominant PCB congeners include 2,2',3,3',4-pentachlorobiphenyl (CAS 37324-24-6), which accounts for its primary chemical signature.

Structural Diversity and Congener Distribution

Aroclor 2565’s terphenyl components introduce structural complexity beyond typical PCB mixtures. Unlike Aroclors 1242 or 1254, which are primarily biphenyl-based, this formulation includes:

  • Chlorinated terphenyls : Tricyclic aromatic compounds with chlorine substitutions at varying positions.
  • Mixed halogenation patterns : Variable chlorine distribution on both biphenyl and terphenyl backbones, contributing to its persistence in environmental matrices.

Historical Context and Industrial Applications

Regulatory and Industrial Phase-Out

The U.S. Environmental Protection Agency (EPA) banned PCB production in 1979 due to toxicity concerns. Aroclor 2565’s phase-out was driven by:

  • Environmental persistence : High logP values (6.27) and low vapor pressure (0.0 ± 0.8 mmHg at 25°C) facilitated bioaccumulation.
  • Toxicological risks : Co-contamination with dioxin-like compounds in some lots.

Importance in Environmental and Chemical Research

Degradation Pathways and Remediation Challenges

Aroclor 2565’s mixed composition complicates degradation. Key findings from analogous Aroclor studies include:

Degradation Mechanism Observations for Similar Aroclors Relevance to Aroclor 2565
Anaerobic Dechlorination Effective for lower-chlorinated congeners (e.g., Aroclor 1242) Limited efficiency for terphenyls and higher-chlorinated biphenyls
Aerobic Biotransformation Phanerochaete chrysosporium degrades Aroclors 1242 and 1254 via ligninolytic enzymes Potential for fungal-mediated oxidation, though terphenyls may resist attack
Abiotic Dechlorination Zero-valent iron or FeSO₄ enhances dechlorination in contaminated soils Requires optimization for terphenyl-rich matrices

Analytical Challenges and Monitoring

The terphenyl component complicates congener-specific analysis. Methods for Aroclor 2565 include:

  • Gas Chromatography (GC) : Capillary columns for separating PCBs, but terphenyls often co-elute.
  • Mass Spectrometry (MS) : High-resolution MS required to distinguish chlorinated terphenyls from PCBs.

Ecotoxicological Research Gaps

While Aroclors 1254 and 1260 have been extensively studied, Aroclor 2565’s unique composition necessitates targeted research:

  • Bioaccumulation : Terphenyls may exhibit different partitioning behavior compared to PCBs.
  • Synergistic Toxicity : Potential interactions between PCB and terphenyl congeners in biological systems.

Properties

CAS No.

37324-24-6

Molecular Formula

UVCB

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Arochlor 2565 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The degree of chlorination is controlled to achieve the desired chlorine content in the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality. The resulting chlorinated biphenyl mixture is then purified and formulated into the final product .

Chemical Reactions Analysis

Types of Reactions

Arochlor 2565 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Bioremediation Studies

Arochlor 2565 has been extensively studied for its biodegradation potential. Research indicates that certain microorganisms can effectively dechlorinate this compound under anaerobic conditions, transforming it into less toxic compounds. For instance, studies have shown that indigenous organohalide-respiring bacteria can dechlorinate this compound at varying rates depending on environmental conditions .

2. Toxicological Assessments

Toxicological studies involving this compound have revealed significant health risks associated with exposure. Research indicates that exposure to this compound can lead to liver tumors in laboratory animals, particularly in rats . The carcinogenic potential of this compound has been evaluated through various animal studies, demonstrating dose-dependent increases in tumor incidence .

3. Environmental Monitoring

This compound serves as an important marker for environmental monitoring of PCB contamination. Its presence in soil and sediment samples is often analyzed to assess the extent of PCB pollution in affected areas. Analytical techniques such as gas chromatography are commonly employed to quantify PCB levels, including those of this compound .

Case Studies

Case Study 1: Anaerobic Dechlorination

A study conducted on the anaerobic dechlorination of this compound demonstrated that specific sediment microcosms could effectively degrade this compound. The results indicated that dechlorination rates varied significantly across different environments, with certain bacteria preferentially removing chlorines from specific positions on the biphenyl structure . This finding is crucial for developing bioremediation strategies targeting PCB-contaminated sites.

Case Study 2: Toxicity Assessment in Laboratory Animals

In a long-term toxicity study involving this compound, researchers observed significant increases in liver adenomas and carcinomas among female rats exposed to high doses over extended periods. The study highlighted the compound's potential to induce liver tumors and provided insights into its carcinogenic mechanisms . These findings underscore the importance of regulating PCB compounds like this compound to protect public health.

Data Tables

Study Type Findings Reference
BiodegradationEffective dechlorination by indigenous bacteria
Toxicity AssessmentIncreased liver tumor incidence in rats
Environmental MonitoringQuantification of PCB levels using gas chromatography

Mechanism of Action

The mechanism of action of Arochlor 2565 involves its interaction with cellular components, leading to various toxic effects. PCBs, including this compound, can disrupt cellular calcium homeostasis and translocate protein kinase C. This disruption is due to increased ryanodine binding to calcium channels, leading to altered cellular signaling and potential toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arochlor 2565 belongs to a broader family of Arochlor compounds, each differing in chlorine content, congener composition, and physicochemical properties. Below is a comparative analysis based on available data:

Table 1: Key Properties of this compound and Related Compounds

Compound CAS Number Formulation Solvent/Matrix Packaging Applications/Notes
This compound 11100-14-4 100 µg/mL solution Methanol 100 mg, 1 mL Industrial standards; limited toxicity data
Arochlor 1262 11104-28-2 Solid/solution Methanol 1 g, 1 mL Used in transformer oils; higher chlorination inferred
Arochlor 1268 11104-28-2 100 µg/mL solution Transformer Oil 1 g, 1 mL Linked to PCB contamination in industrial sites
Arochlor 1254 11097-69-1 N/A N/A N/A Impairs mitochondrial β-oxidation ; DEQ-regulated
Arochlor 5432 37324-23-5 100 µg/mL solution Methanol 1 g, 1 mL Less studied; structural similarity inferred

Key Differences and Similarities

Structural and Functional Variability: this compound shares nomenclature and formulation patterns with other Arochlors (e.g., 1262, 1268), suggesting analogous industrial uses. However, its chlorine content and congener distribution remain unspecified, unlike Arochlor 1254, which contains ~54% chlorine .

Environmental and Regulatory Context :

  • Arochlor 1268 and 1254 are explicitly linked to soil and equipment contamination (e.g., M55 rocket storage) and regulated under DEQ guidelines . This compound, however, lacks compound-specific regulatory thresholds, necessitating reliance on general PCB screening values .

Analytical and Commercial Availability: this compound is marketed as a certified reference material (e.g., Chem Service Inc.) in methanol solutions, similar to Arochlor 5432 and 1262 . This contrasts with Arochlor 1268, which is formulated in transformer oil, reflecting its historical use in electrical equipment .

Q & A

Q. What are the standard analytical methods for identifying and quantifying Arochlor 2565 in environmental samples?

this compound, a polychlorinated biphenyl (PCB) mixture, is typically analyzed using gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). To ensure accuracy, researchers should use chromatographic columns optimized for PCB separation (e.g., DB-5 or equivalent). Confirmation of identity requires comparison with certified standards of the same Arochlor type, and area counts of standards must bracket those of the sample . For complex matrices like transformer oil, matrix-matched calibration or internal standards (e.g., isotopically labeled PCBs) are recommended to mitigate interference .

Q. How should researchers prepare this compound solutions for experimental studies?

Stock solutions are often prepared in methanol or non-polar solvents (e.g., hexane) at concentrations such as 100 µg/mL. Homogenization via sonication and verification using GC-MS are critical to ensure uniformity. Researchers must document solvent purity, storage conditions (e.g., amber vials at −20°C), and periodic re-analysis to account for degradation .

Q. What quality control measures are essential when analyzing this compound in biological samples?

Include blanks (solvent, procedural) to detect contamination, spike recovery tests to assess extraction efficiency (target: 70–120%), and replicate analyses (n ≥ 3) to evaluate precision. For lipid-rich matrices, acid digestion or gel permeation chromatography may be needed to remove interfering compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across different chromatographic columns?

Co-elution of congeners or matrix interference may cause variability. To confirm results, re-analyze samples using a dissimilar column (e.g., DBI-30m megabore) and compare retention indices/peak patterns. Statistical tools like principal component analysis (PCA) can identify systematic biases between methods .

Q. What experimental design considerations are critical for studying this compound degradation in environmental systems?

Controlled variables should include light exposure (UV vs. natural), microbial consortia, and redox conditions. Use high-resolution mass spectrometry (HRMS) to track degradation byproducts (e.g., hydroxylated PCBs). Kinetic models (e.g., pseudo-first-order) and ANOVA are recommended for evaluating degradation rates and significance .

Q. How can researchers address low recovery rates during this compound extraction from solid matrices like soil or sediment?

Optimize extraction parameters (e.g., Soxhlet vs. accelerated solvent extraction) using design of experiments (DoE) approaches. Spike samples with surrogates (e.g., [¹³C]-Arochlor 2565) to monitor losses. If recovery remains suboptimal, evaluate alternative cleanup methods, such as Florisil or silica gel chromatography .

Q. What statistical approaches are suitable for analyzing contradictory toxicity data involving this compound?

Meta-analysis frameworks can harmonize datasets by normalizing endpoints (e.g., EC50 values) and adjusting for confounding factors (e.g., exposure duration). For in vitro studies, dose-response modeling (e.g., Hill equation) and uncertainty quantification (Monte Carlo simulations) improve reproducibility .

Q. How should researchers validate novel detection methods for this compound in compliance with regulatory guidelines?

Follow ISO/IEC 17025 criteria: assess linearity (R² ≥ 0.995), limit of detection (LOD < 0.1 µg/mL), and robustness (pH/temperature variations). Cross-validate with EPA Method 8082 or equivalent. Publish full method validation data in supplementary materials to facilitate peer review .

Methodological Best Practices

  • Reproducibility : Archive raw chromatograms, spectral data, and metadata (e.g., instrument conditions) in open-access repositories .
  • Ethical Compliance : For environmental studies, adhere to waste disposal regulations for PCBs (e.g., EPA Toxic Substances Control Act) .
  • Literature Synthesis : Use systematic review tools (e.g., PRISMA) to map knowledge gaps, such as long-term ecotoxicological impacts of this compound .

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